REACTION_CXSMILES
|
[F:1][CH:2]([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([F:15])[F:14])[CH:7]=[O:8].[BH4-].[Na+].[OH-].[Na+]>C(O)C>[F:1][CH:2]([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([F:15])[F:14])[CH2:7][OH:8] |f:1.2,3.4|
|
Name
|
|
Quantity
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26.2 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=O)C=CC1OC(F)F)F
|
Name
|
|
Quantity
|
8.32 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the ethanol was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the mixture was partitioned between ether and water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to a pale yellow oil (26.4 g, 100%)
|
Name
|
|
Type
|
|
Smiles
|
FC(OC=1C=C(CO)C=CC1OC(F)F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |